7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, a heterocyclic scaffold with fused pyridine and pyrimidine rings. Its structure features:
- A 7-methyl group on the pyrido-pyrimidinone core.
- A (Z)-configured thiazolidinone substituent at position 3, containing a 4-oxo-3-(1-phenylethyl)-2-thioxo moiety. This group introduces steric bulk and electronic effects due to the aromatic phenyl ring and sulfur atoms.
The compound’s complexity arises from its hybrid structure, combining a rigid heterocyclic core with flexible side chains. Such derivatives are often explored in medicinal chemistry for their diverse bioactivity, including kinase inhibition and antimicrobial properties .
Properties
Molecular Formula |
C27H30N4O3S2 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O3S2/c1-17(2)34-14-8-13-28-24-21(25(32)30-16-18(3)11-12-23(30)29-24)15-22-26(33)31(27(35)36-22)19(4)20-9-6-5-7-10-20/h5-7,9-12,15-17,19,28H,8,13-14H2,1-4H3/b22-15- |
InChI Key |
LXNHPQPTCVEASK-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCOC(C)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCOC(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the propan-2-yloxypropyl group. The reaction conditions often involve the use of strong bases and acids, as well as high temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs share the 4H-pyrido[1,2-a]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Variations and Implications
Key Structural Differences:
Position 2 Substituents: The propan-2-yloxypropylamino group in the target compound provides a balance of hydrophilicity (ether) and flexibility, contrasting with rigid aromatic substituents (e.g., benzodioxol-5-yl in Analog 1) .
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, including condensation of thiazolidinone precursors with pyrido-pyrimidinone intermediates, as seen in analogous pyrimidinone syntheses (e.g., ).
Biological Activity: Kinase Inhibition: Analogous 4H-pyrido[1,2-a]pyrimidin-4-ones with bulky substituents (e.g., benzodioxol-5-yl) show inhibitory activity against kinases like CDK2 and EGFR . The target compound’s phenyl-thiazolidinone group may similarly target hydrophobic kinase pockets. Antimicrobial Potential: Thioxo-thiazolidinone derivatives exhibit antibacterial effects by disrupting bacterial membrane integrity .
ADMET Properties: The propan-2-yloxypropylamino group may enhance blood-brain barrier penetration compared to polar morpholinyl/piperazinyl analogs . The 1-phenylethyl group could increase plasma protein binding, reducing free drug availability .
Biological Activity
The compound 7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article will delve into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidinone core substituted with various functional groups that enhance its biological activity. The thiazolidinone moiety is particularly significant due to its known pharmacological properties.
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Structural Representation
The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Pyrido[1,2-a]pyrimidinone | Pyrido Structure |
| Thiazolidinone | Thiazolidinone Structure |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 32 mg/ml.
Antiviral Activity
Compounds related to this structure have also demonstrated antiviral activity. A study highlighted that certain derivatives exhibited a notable inhibitory effect on viral replication for over seven days . The specific mechanisms often involve the inhibition of viral enzymes critical for replication.
Anticancer Potential
The anticancer properties of thiazolidinone derivatives are well-documented. For example, compounds derived from thiazolidinones have been tested for their ability to induce apoptosis in cancer cell lines. The compound has shown promising results in preliminary studies targeting specific cancer pathways .
The proposed mechanism of action for the biological activities of this compound includes:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in cellular processes, which may include proteases or kinases.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against pathogenic bacteria. The results indicated that compounds similar to 7-methyl-3-{(Z)-...} displayed significant antibacterial activity, particularly against Staphylococcus aureus .
Study 2: Antiviral Properties
In another study focusing on antiviral properties, derivatives were tested against dengue virus proteases. The results showed a promising inhibition rate, suggesting potential therapeutic applications in viral infections .
Study 3: Anticancer Activity
A comprehensive evaluation of anticancer activity revealed that certain derivatives could inhibit tumor growth in vitro. The IC50 values for these compounds ranged significantly depending on the cancer cell line used, indicating a selective efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
